GNE-781 - 1936422-33-1

GNE-781

Catalog Number: EVT-269368
CAS Number: 1936422-33-1
Molecular Formula: C27H33F2N7O2
Molecular Weight: 525.6048
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, also known as GNE-781, is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-binding protein (p300). [, ] These proteins play a crucial role in regulating gene expression by modulating chromatin structure and interacting with transcription factors. [] GNE-781 has been primarily investigated as a potential therapeutic agent for oncology, particularly in cancers driven by c-Myc oncogenic activity. [, ]

GNE-272

Compound Description: GNE-272 is an early small-molecule inhibitor developed to target the bromodomain of CBP. It showed moderate potency and selectivity over BRD4(1) [].Relevance: GNE-272 served as a starting point for the development of GNE-781. Through structure-based design modifications, GNE-781 achieved significantly improved potency and selectivity compared to GNE-272 [].

OTX015

Compound Description: OTX015 is a selective BET bromodomain inhibitor [].Relevance: OTX015 was used in combination with the selective CBP/p300 bromodomain inhibitor GNE-781 to demonstrate synergistic effects on NUT midline carcinoma (NMC) cells. This combination led to enhanced MYC depletion and growth inhibition compared to single-agent treatment, suggesting a potential therapeutic benefit of targeting both BET and CBP/p300 bromodomains in NMC [].

NEO2734

Compound Description: NEO2734 is a novel, dual-selective small-molecule inhibitor targeting both p300/CBP and BET bromodomains []. Relevance: NEO2734 was developed based on the synergistic effects observed with combined BET and p300/CBP bromodomain inhibition. It demonstrated potent anti-tumor activity in NMC models, surpassing the efficacy of OTX015 (BET inhibitor) and standard chemotherapy []. This highlights the potential of dual-selective inhibitors like NEO2734, inspired by the combination of GNE-781 with BET inhibitors, in treating NMC.

Synthesis Analysis

The synthesis of GNE-781 involves multiple steps, employing techniques such as high-throughput screening and iterative chemical optimization. The initial discovery phase utilized fragment-based screening methods to identify potential lead compounds. Subsequent optimization focused on enhancing potency and selectivity through structural modifications.

Key synthetic methods include:

  • Direct Aza-Michael Addition: This method facilitates the formation of azole derivatives, which are integral components of GNE-781's structure. The reaction typically involves the addition of azoles to α,β-unsaturated malonates under controlled conditions to yield the desired products efficiently .
  • Iterative Optimization: Following initial synthesis, compounds undergo iterative rounds of modification to refine their pharmacological properties, including solubility, stability, and binding affinity to the target bromodomain .
Molecular Structure Analysis

GNE-781's molecular structure is characterized by its unique scaffold that enables high-affinity binding to the bromodomain of CBP/p300. The compound features a core structure that allows for effective interaction with the acetyl-lysine binding site typical of bromodomains.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • 3D Structure: Detailed structural analysis can be performed using X-ray crystallography or NMR spectroscopy to visualize its binding conformation within the bromodomain .
Chemical Reactions Analysis

GNE-781 primarily functions through competitive inhibition of the CBP/p300 bromodomain by mimicking acetylated lysine residues. Upon binding, it disrupts the interaction between CBP/p300 and its acetylated substrates, thereby inhibiting downstream transcriptional activation.

Key Reactions

  • Inhibition Reaction: The binding of GNE-781 to the bromodomain prevents substrate recognition:
    CBP p300+GNE 781Inhibited Complex\text{CBP p300}+\text{GNE 781}\rightleftharpoons \text{Inhibited Complex}

This reaction is crucial for understanding how GNE-781 can modulate gene expression profiles associated with various cancers.

Mechanism of Action

The mechanism by which GNE-781 exerts its effects involves:

  1. Competitive Binding: GNE-781 competes with acetylated lysines for binding to the bromodomain, effectively blocking access to the substrate.
  2. Disruption of Protein Interactions: By inhibiting CBP/p300 activity, GNE-781 alters the transcriptional landscape within cells, leading to reduced expression of genes that promote tumor growth and survival.
  3. Impact on Cellular Pathways: The inhibition can influence several signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent in cancer treatment .
Physical and Chemical Properties Analysis

GNE-781 possesses several notable physical and chemical properties that contribute to its efficacy as a drug candidate:

  • Solubility: The compound demonstrates favorable solubility in aqueous solutions, enhancing its bioavailability.
  • Stability: It exhibits stability under physiological conditions, which is crucial for maintaining therapeutic levels in vivo.
  • Binding Affinity: GNE-781 has subnanomolar binding affinity for CBP/p300, indicative of its strong interaction with the target protein .
Applications

GNE-781 is primarily explored for its potential applications in cancer therapy due to its ability to inhibit key transcriptional regulators involved in oncogenesis. Specific applications include:

  • Cancer Treatment: Targeting CBP/p300 may provide a novel approach to treat various cancers where these proteins are overexpressed or mutated.
  • Research Tool: As a selective inhibitor, GNE-781 serves as a valuable tool for dissecting the roles of CBP/p300 in cellular processes and understanding their contributions to disease mechanisms .
Biochemical and Molecular Basis of GNE-781

Structural Characterization of CBP/p300 Bromodomains as Therapeutic Targets

CBP (CREB-binding protein) and p300 (E1A-binding protein) are paralogous transcriptional coactivators containing structurally conserved bromodomains that recognize acetylated lysine residues on histones and transcription factors. These bromodomains feature a characteristic left-handed four-helix bundle (αZ, αA, αB, αC) forming a deep hydrophobic acetyl-lysine binding pocket. The ZA and BC loops define the binding cavity's topology, with conserved residues (e.g., Tyr1125, Trp1176, and Asn1168 in p300) enabling high-affinity engagement by small molecules [2] [5]. Unlike the tandem bromodomains of BET proteins, CBP/p300 contain a single bromodomain, rendering them pharmacologically distinct. Structural analyses reveal that the CBP/p300 bromodomain cavity is 20% larger than BRD4(1), with unique electrostatic properties that allow for selective inhibitor design. GNE-781 exploits these structural differences through optimized shape complementarity and hydrogen-bonding networks with non-conserved residues bordering the acetyl-lysine recognition site [2] [5].

Table 1: Structural Features of CBP/p300 vs. BRD4 Bromodomains

FeatureCBP/p300 BromodomainBRD4(1) Bromodomain
Domain ArchitectureSingle domainTandem domains (BD1/BD2)
Binding Cavity Volume240 ų190 ų
Key Conserved ResiduesTyr1125, Trp1176, Asn1168Asn140, Tyr97, Pro82
ZA Loop FlexibilityModerateHigh
Electrostatic PotentialNeutral core, acidic rimBasic core

Mechanism of Action: Dual Inhibition of CBP and p300 Bromodomains

GNE-781 is a benzoxazepine-derived small molecule that competitively inhibits acetyl-lysine binding to both CBP and p300 bromodomains with sub-nanomolar affinity (IC₅₀ = 0.9 nM). This high-affinity binding displaces endogenous interactions between CBP/p300 and acetylated histones (e.g., H3K27ac) or transcription factors (e.g., acetylated MYC, IRF4). Mechanistically, GNE-781 binding induces allosteric changes in the BC loop, destabilizing CBP/p300 recruitment to chromatin and disrupting enhancer-promoter looping at oncogene loci [1] [5]. In multiple myeloma cells, this inhibits the IRF4-MYC transcriptional feed-forward loop, reducing MYC expression by >80% at 100 nM. The compound achieves dual inhibition of CBP and p300 due to 93% sequence identity in their bromodomains, functionally compromising the entire CBP/p300 transcriptional complex without isoform selectivity [1] [2].

Selectivity Profiling: Comparative Analysis of BRD4(1) and Non-BET Bromodomains

GNE-781 exhibits exceptional selectivity for CBP/p300 over other bromodomain families. Biochemical profiling demonstrates >7,200-fold selectivity for CBP/p300 versus BRD4(1) (IC₅₀ = 5.1 μM), and >4,700-fold selectivity across a panel of 43 non-BET bromodomains [2] [4]. This selectivity arises from:

  • Steric exclusion: The dimethylbenzoxazepine core of GNE-781 clashes with Pro82 and Phe83 in the BRD4 ZA loop
  • Electrostatic complementarity: GNE-781’s trifluoromethylpyridine group forms water-mediated hydrogen bonds with Asn1168 in p300, a residue absent in BET proteins
  • Cavity penetration: The compound’s ethyl group occupies a hydrophobic sub-pocket unique to CBP/p300 (Val1175/Leu1178) [2] [5]Off-target screening against 43 non-epigenetic targets (kinases, GPCRs, ion channels) showed <40% inhibition at 10 μM, confirming exceptional target specificity [2] [4].

Table 2: GNE-781 Selectivity Profile Across Bromodomain Families

Bromodomain FamilyRepresentative MembersInhibition (IC₅₀)Selectivity Fold vs. CBP/p300
CBP/p300CBP, p3000.9 nM1
BET (BD1)BRD2/3/4, BRDT>5 μM>5,500
BAZ2BAZ2A, BAZ2B>10 μM>11,000
ATAD2ATAD2>10 μM>11,000
CREBBPNon-bromodomain regionNo inhibition-

Role of CBP/p300 in Transcriptional Regulation and MYC Oncogene Activation

CBP/p300 bromodomains serve as essential scaffolds for super-enhancer assembly, particularly at oncogenes like MYC. They recognize H3K27ac marks at super-enhancers and recruit additional transcriptional machinery (MED1, BRD4, RNA Pol II) through protein-protein interaction domains. In multiple myeloma, the IRF4 super-enhancer requires CBP/p300 to maintain IRF4 expression, which in turn activates MYC transcription [1] [5] [6]. GNE-781 disrupts this axis by:

  • Dissolving enhancer hubs: Reducing CBP/p300 occupancy at the MYC enhancer by 85% within 2 hours
  • Abrogating transcription factor recruitment: Displacing BRD4 and MED1 from chromatin
  • Epigenetic silencing: Decreasing H3K27ac levels at MYC/IRF4 loci by 60-70% after 24h treatment [1] [5]In NUT midline carcinoma models, GNE-781 synergizes with BET inhibitors (OTX015) by concurrently disrupting BRD4-NUT-p300 complexes, reducing MYC expression more potently than either agent alone (combination index: 0.2-0.4) [5]. This dual targeting strategy overcomes compensatory BRD4 recruitment observed with single-agent therapies.

Properties

CAS Number

1936422-33-1

Product Name

GNE-781

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide

Molecular Formula

C27H33F2N7O2

Molecular Weight

525.6048

InChI

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)

InChI Key

CQCWHSDMJBAGDC-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C

Solubility

Soluble in DMSO

Synonyms

GNE-781; GNE 781; GNE781.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.